1,3-dimethyl-1H-pyrazole-4-carbonitrile
Overview
Description
1,3-Dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C6H7N3 It is a derivative of pyrazole, characterized by the presence of two methyl groups at positions 1 and 3, and a nitrile group at position 4
Mechanism of Action
Target of Action
Pyrazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s worth noting that pyrazole derivatives are known for their diverse pharmacological effects . They can interact with their targets and induce changes that lead to various biological activities.
Biochemical Pathways
Pyrazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that these compounds may affect a wide range of biochemical pathways.
Result of Action
It’s worth noting that pyrazole derivatives have shown significant biological activities , suggesting that this compound may also exhibit notable molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
1,3-Dimethyl-1H-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical properties and interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, it can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function . The compound’s influence on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of enzymes, leading to inhibition or activation of their catalytic activity . Additionally, this compound can act as an allosteric modulator, altering the conformation of proteins and thereby influencing their function . Changes in gene expression induced by the compound are often mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and alterations in metabolic activity . These temporal effects are crucial for determining the compound’s suitability for various applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on the organism . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into different metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, this compound can affect the levels of key metabolites in the body, thereby altering metabolic flux and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues . Additionally, binding proteins can sequester this compound, influencing its localization and distribution within the cell . These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mode of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-pyrazole-4-carbonitrile can be synthesized through a one-pot condensation reaction. The process involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then dehydrated using a catalytic amount of orthophosphoric acid to yield this compound . This method is notable for being metal-free, cost-effective, and highly efficient, with yields ranging from 98% to 99% .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles are often applied to minimize the environmental impact and improve the sustainability of the production methods.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Primary amines.
Substitution: Functionalized derivatives with various substituents replacing the nitrile group.
Scientific Research Applications
1,3-Dimethyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery and development.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenyl-1H-pyrazole-4-carbonitrile
- 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
- 1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile
Uniqueness
1,3-Dimethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups enhances its lipophilicity, while the nitrile group provides a reactive site for further functionalization. These features make it a valuable intermediate in the synthesis of a wide range of bioactive and industrially relevant compounds .
Properties
IUPAC Name |
1,3-dimethylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-6(3-7)4-9(2)8-5/h4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFOOXWGRXHZKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599122 | |
Record name | 1,3-Dimethyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87412-96-2 | |
Record name | 1,3-Dimethyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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